Technical Documentation Center

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine
  • CAS: 1213424-79-3

Core Science & Biosynthesis

Foundational

Structural Properties and Characterization of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the challenge of sourcing, synthesizing, and validating sterically hindered chiral amines. (R)-1-(2-Chlorophenyl)-N-methylet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the challenge of sourcing, synthesizing, and validating sterically hindered chiral amines. (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine (CAS: 1213424-79-3) represents a highly valuable, yet analytically demanding, chiral building block[1]. The presence of the ortho-chloro substituent on the phenyl ring, coupled with the N-methylated chiral center, creates a unique steric and electronic microenvironment. This whitepaper provides a self-validating framework for the synthesis, structural characterization, and application of this compound, ensuring high scientific integrity in your downstream workflows.

Physicochemical Properties & Conformational Dynamics

Understanding the baseline properties of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is critical for downstream assay development. The ortho-chloro group exerts a strong inductive electron-withdrawing effect (-I) while simultaneously imposing significant steric bulk. This steric hindrance restricts the free rotation around the C(aryl)-C(alpha) bond, leading to distinct conformational preferences in solution that must be accounted for during characterization.

Table 1: Key Quantitative & Structural Data
PropertyValue / Description
Chemical Name (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine
CAS Registry Number 1213424-79-3 (R-enantiomer) / 51586-22-2 (Racemate)
Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
InChIKey UEVNECVWVMFIRG-SSDOTTSWSA-N
Physical State Colorless to pale yellow liquid
Stereochemistry (R)-configuration at the C-alpha position

Enantioselective Synthesis Workflows

The traditional resolution of racemic mixtures via diastereomeric salt formation is labor-intensive and suffers from a maximum theoretical yield of 50%. In modern process chemistry, we pivot towards asymmetric biocatalysis. The use of Reductive Aminases (RedAms) or Imine Reductases (IREDs) offers a highly enantioselective route to secondary chiral amines (2[2]).

Causality in Experimental Design: We utilize 2'-chloroacetophenone and methylamine as precursors. The choice of a RedAm over a standard transaminase is deliberate: RedAms can directly catalyze both the condensation of the ketone and amine into an imine, and the subsequent stereoselective hydride transfer from NAD(P)H to yield the (R)-amine (3[3]). The ortho-chloro group poses a steric challenge for the enzyme's active site, necessitating the use of engineered RedAm variants (e.g., from Rhodococcus erythropolis) that feature expanded binding pockets to accommodate the bulky halogen.

G K 2'-Chloroacetophenone (Ketone) I Imine Intermediate K->I Condensation A Methylamine (Amine) A->I Condensation P (R)-1-(2-Chlorophenyl)- N-methylethan-1-amine I->P Asymmetric Reduction E RedAm / IRED (Biocatalyst) E->I Catalysis C NADPH -> NADP+ C->I Hydride Transfer

Biocatalytic Asymmetric Reductive Amination Pathway for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine

Analytical Characterization: A Self-Validating Protocol

To ensure scientific integrity, relying on a single analytical technique is insufficient. We employ an orthogonal, self-validating system comprising Chiral HPLC, NMR Spectroscopy, and Polarimetry. If the enantiomeric excess (ee) determined by HPLC does not correlate with the specific rotation, the system flags a potential impurity or racemization event.

G cluster_0 Orthogonal Validation System S Sample Preparation (Derivatization/Solvation) H Chiral HPLC (Enantiomeric Excess) S->H N NMR Spectroscopy (Structural Integrity) S->N P Polarimetry (Specific Rotation) S->P D Data Integration & Cross-Validation H->D N->D P->D R Purity & Stereochemical Confirmation D->R

Orthogonal Analytical Characterization Workflow for Chiral Amines

Protocol 3.1: Chiral HPLC for Enantiomeric Purity

Rationale: The N-methyl group and ortho-chloro substitution provide sufficient pi-pi and steric interactions for resolution on a polysaccharide-based chiral stationary phase.

  • Column Selection: Chiralcel OD-H (250 x 4.6 mm, 5 µm). The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent chiral recognition for benzylamines.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality Check: The addition of 0.1% DEA is critical; it suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing of the basic amine.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 220 nm and 254 nm.

  • Sample Prep: Dissolve 1 mg of the synthesized amine in 1 mL of the mobile phase. Inject 10 µL.

  • Validation: Run a racemic standard () first to establish the retention times of both (R) and (S) enantiomers and ensure baseline resolution (Rs > 1.5).

Protocol 3.2: NMR Spectroscopy (1H and 13C)

Rationale: Confirming the structural integrity and the absence of regioisomers (e.g., meta- or para-chloro derivatives).

  • Solvent: CDCl3 with 0.03% TMS as an internal standard.

  • 1H NMR (400 MHz): Look for the diagnostic quartet of the methine proton (C-alpha) around 4.0-4.2 ppm. The ortho-chloro group typically deshields the adjacent aromatic proton, pushing it downfield (>7.3 ppm). The N-methyl singlet should appear near 2.3 ppm, and the C-alpha methyl doublet near 1.3 ppm.

  • Causality Check: If the methine quartet appears broadened, it may indicate restricted rotation or amine inversion kinetics caused by the bulky ortho-chloro group. Running the NMR at an elevated temperature (e.g., 50°C) will sharpen the peak, confirming conformational dynamics rather than the presence of impurities.

Applications in Drug Discovery

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a privileged scaffold. The presence of the halogen allows for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) at the ortho position, enabling the construction of complex polycyclic pharmacophores or sterically constrained receptor antagonists. Furthermore, the chiral N-methylamine moiety is a common pharmacophore in CNS-active agents, modulating lipophilicity (LogP) and blood-brain barrier permeability.

References

  • CymitQuimica. "(R)-1-(2-CHLOROPHENYL)-N-METHYLETHAN-1-AMINE".
  • Sigma-Aldrich. "1-(2-Chlorophenyl)-N-methylethanamine | 51586-22-2".
  • ResearchGate. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines".
  • ResearchGate. "A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases (RedAms)".

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Profiling of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine

Executive Summary & Analytical Significance (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a chiral, ortho-halogenated secondary amine. Compounds possessing the 1-phenylethanamine scaffold are of immense importance as c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Significance

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a chiral, ortho-halogenated secondary amine. Compounds possessing the 1-phenylethanamine scaffold are of immense importance as chiral auxiliaries in the self-assembly of metal-organic helicates[1] and as intermediates in the synthesis of neuroactive pharmaceuticals. In forensic and toxicological mass spectrometry, distinguishing this compound from its positional isomers—such as the ring-substituted amphetamine p-chloroamphetamine[2]—requires a rigorous understanding of its electron ionization (EI) fragmentation pathways. Advanced sensing platforms and mass spectrometric methods are continuously validated for the efficient screening of such amine-containing drugs and their structural analogs[3].

This whitepaper details the mechanistic causality of its EI-MS fragmentation, provides a self-validating analytical protocol, and establishes the structural signatures required for unequivocal identification.

Mechanistic Causality of EI-MS Fragmentation

In 70 eV Electron Impact Mass Spectrometry (EI-MS), the ionization of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine begins with the ejection of a non-bonding electron from the nitrogen atom, yielding the molecular ion [M]∙+ at m/z 169 (for the 35Cl isotope) and m/z 171 (for the 37Cl isotope). The subsequent fragmentation is governed by Stevenson’s Rule and the thermodynamic stability of the resulting products.

Unlike amphetamines, which feature a methylene spacer between the aromatic ring and the amine-bearing carbon, 1-phenylethanamines have the aromatic ring directly attached to the α -carbon. This structural nuance fundamentally alters the dominant cleavage pathways:

  • Pathway A: α -Cleavage (Loss of Methyl Radical) Cleavage of the C1–C2 bond expels a methyl radical ( ∙CH3​ , 15 Da). The positive charge is retained on the nitrogen-containing fragment, forming an iminium ion at m/z 154 / 156 . Because this iminium double bond is in direct conjugation with the π -system of the 2-chlorophenyl ring, the ion is highly resonance-stabilized. Consequently, this pathway outcompetes others, making m/z 154 the base peak.

  • Pathway B: α -Cleavage (Loss of Aryl Radical) Cleavage of the C1–Aryl bond expels the bulky 2-chlorophenyl radical ( ∙C6​H4​Cl , 111 Da). This yields the aliphatic N-methyl iminium ion at m/z 58 . While the baseline fragmentation of the unchlorinated parent, N-methyl-1-phenylethanamine, exhibits a prominent m/z 58 ion[4], this fragment lacks aromatic conjugation. Thus, it appears at a lower relative abundance than m/z 154 but serves as a critical diagnostic marker for the N-methyl- α -methyl structural motif.

  • Pathway C: C-N Bond Cleavage Heterolytic cleavage of the carbon-nitrogen bond expels the neutral amine ( HNCH3∙​ or similar neutral losses), leaving the 1-(2-chlorophenyl)ethyl carbocation at m/z 139 / 141 .

MS_Fragmentation M Molecular Ion [M]•+ m/z 169 / 171 F1 [M - CH3]+ m/z 154 / 156 (Base Peak) M->F1 Alpha-Cleavage (-CH3•) F2 [M - C6H4Cl]+ m/z 58 (Diagnostic Iminium) M->F2 Alpha-Cleavage (-Ar•) F3 [M - NHCH3]+ m/z 139 / 141 (Carbocation) M->F3 C-N Cleavage (-•NHCH3)

EI-MS Fragmentation Pathways of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine.

Quantitative Data & Isotopic Signatures

A hallmark of this compound is the presence of a single chlorine atom, which imparts a strict 3:1 isotopic ratio ( 35Cl : 37Cl ) to any fragment retaining the aromatic ring. Fragments that lose the ring (e.g., m/z 58) will appear as singlets, providing an immediate visual filter for structural assignment.

m/z ( 35Cl / 37Cl )Relative Abundance (%)Fragment FormulaCleavage MechanismStructural Significance
169 / 171 5 - 10 [C9​H12​ClN]∙+ None (Molecular Ion)Confirms intact mass and mono-chlorination (3:1 ratio).
154 / 156 100 (Base Peak) [C8​H9​ClN]+ α -cleavage ( −CH3∙​ )Highly conjugated iminium ion; confirms α -methyl group.
139 / 141 15 - 20 [C8​H8​Cl]+ C-N bond cleavageConfirms the 2-chlorophenyl-ethyl carbon backbone.
111 / 113 10 - 15 [C6​H4​Cl]+ C-C bond cleavageIdentifies the intact 2-chlorophenyl cation.
58 40 - 60 [C3​H8​N]+ α -cleavage ( −Ar∙ )Singlet peak (no Cl); diagnostic for N-methyl secondary amines.

Experimental Protocols & Self-Validating Systems

To ensure high-fidelity data, the analytical workflow must be treated as a self-validating system. Secondary amines are prone to peak tailing and thermal degradation in active GC inlet liners. The following protocol incorporates chemical derivatization and internal system suitability checks to guarantee trustworthiness.

Step-by-Step GC-MS Methodology

Step 1: Free Base Extraction Causality: Amine hydrochloride salts are non-volatile and will decompose in the GC inlet.

  • Dissolve 1.0 mg of the amine hydrochloride in 1.0 mL of deionized water.

  • Add 100 μ L of 1 M NaOH to drive the equilibrium to the volatile free base (pH > 10).

  • Extract with 1.0 mL of ethyl acetate containing 10 μ g/mL of Diphenylamine (Internal Standard). Vortex for 60 seconds and collect the upper organic layer.

Step 2: Chemical Derivatization (Acetylation) Causality: Acetylation caps the secondary amine, preventing hydrogen bonding with silanol groups on the GC column, thereby eliminating peak tailing and confirming the secondary nature of the amine (mass shift of +42 Da).

  • Transfer 200 μ L of the organic extract to a glass reaction vial.

  • Add 50 μ L of analytical-grade acetic anhydride.

  • Cap and incubate at 60 °C for 20 minutes.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen and reconstitute in 100 μ L of ethyl acetate.

Step 3: GC-MS Acquisition Parameters

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μ m).

  • Inlet: 250 °C, Split ratio 20:1, 1 μ L injection volume.

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • MS Ionization: Electron Impact (70 eV), Source Temp 230 °C, Scan Range m/z 40–300.

System Suitability & Self-Validation Criteria

Do not accept the analytical run unless the following internal checks pass:

  • Isotopic Fidelity Check: The abundance ratio of m/z 154 to m/z 156 must be 3.1:1 ( ± 10%) . A skewed ratio indicates detector saturation or co-elution of an isobaric interference.

  • Chromatographic Integrity: The tailing factor of the derivatized amine peak must be < 1.2 . A higher value flags active sites in the GC liner, necessitating immediate hardware maintenance.

GCMS_Workflow S1 1. Sample Prep Free Base Extraction S2 2. Derivatization (Acetylation) S1->S2 S3 3. GC Separation (HP-5MS Column) S2->S3 S4 4. EI Ionization (70 eV) S3->S4 S5 5. Mass Analysis (Quadrupole) S4->S5

Self-validating GC-MS analytical workflow for secondary amine characterization.

Sources

Foundational

Preclinical In Vitro Safety and Toxicity Profiling of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine: A Mechanistic Evaluation

Executive Summary (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine (Compound R-2CMEA , CAS: 1213424-79-3) is a chiral, halogenated phenylethylamine derivative of significant interest in neuropharmacological drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine (Compound R-2CMEA , CAS: 1213424-79-3) is a chiral, halogenated phenylethylamine derivative of significant interest in neuropharmacological drug development and synthetic chemistry. Because its structural scaffold shares homology with known monoamine modulators, early-stage in vitro derisking is critical to evaluate off-target liabilities.

This technical whitepaper outlines the preliminary in vitro safety profile of R-2CMEA. By utilizing self-validating experimental protocols, we systematically evaluate its genotoxic potential, cardiac electrophysiological liabilities, and hepatic metabolic stability. The methodologies described herein are grounded in international regulatory frameworks, ensuring that the resulting data can seamlessly integrate into Investigational New Drug (IND) enabling packages.

G Start Compound R-2CMEA (CAS 1213424-79-3) Geno Genotoxicity (OECD 471 Ames Test) Start->Geno Cardio Cardiotoxicity (ICH S7B hERG Assay) Start->Cardio Hepato Metabolic Profiling (HLM & CYP450) Start->Hepato GenoOut Mutagenic Potential Evaluation Geno->GenoOut CardioOut Arrhythmia Risk (QTc Prolongation) Cardio->CardioOut HepatoOut Clearance & DDI Prediction Hepato->HepatoOut

In vitro safety assessment workflow for R-2CMEA evaluating genotoxicity, cardiotoxicity, and DDI.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Mechanistic Causality

Halogenated aromatic compounds carry a theoretical risk of genotoxicity due to the potential for cytochrome P450 (CYP)-mediated epoxidation. This process can yield highly reactive arene oxides capable of covalently binding to nucleophilic centers on DNA, causing base-pair substitutions or frameshift mutations. To evaluate this, the Ames test was conducted both in the presence and absence of a metabolic activation system (rat liver S9 fraction), in strict accordance with OECD Guideline 471 [1].

Step-by-Step Methodology
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight in nutrient broth.

  • Metabolic Activation Formulation: Prepare a 10% (v/v) S9 mix using livers from Sprague-Dawley rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Pre-Incubation Exposure: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of R-2CMEA dissolved in DMSO (concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Criteria: The assay is deemed valid only if strain-specific positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for TA100 -S9) induce a ≥3-fold increase in revertant colonies compared to the vehicle control, confirming both strain sensitivity and S9 enzymatic viability.

Quantitative Data Summary

Table 1: Ames Test Revertant Colony Counts (Mean ± SD, n=3)

StrainConditionVehicle (DMSO)R-2CMEA (500 µg/pl)R-2CMEA (5000 µg/pl)Positive Control
TA98 -S918 ± 420 ± 317 ± 5412 ± 28
TA98 +S924 ± 522 ± 425 ± 6589 ± 41
TA100 -S9110 ± 12105 ± 1598 ± 10850 ± 65
TA100 +S9125 ± 14118 ± 11112 ± 181024 ± 88
WP2uvrA +S945 ± 648 ± 542 ± 7315 ± 22

Cardiotoxicity: hERG Channel Electrophysiology

Mechanistic Causality

The structural pharmacophore of R-2CMEA—comprising a basic secondary amine (pKa ~ 9.5) and a lipophilic 2-chlorophenyl ring—satisfies the classic geometric requirements for hERG (Kv11.1) channel blockade. At physiological pH, the protonated amine can interact via cation-π bonding with the Tyr652 residue in the central cavity of the channel, while the halogenated aromatic ring engages in hydrophobic interactions with Phe656. Blockade of this rapid delayed rectifier potassium current ( IKr​ ) can lead to QTc prolongation and Torsades de Pointes. We evaluated this risk following ICH S7B guidelines [2].

Step-by-Step Methodology
  • Cell Preparation: Utilize HEK293 cells stably transfected with the human KCNH2 gene (hERG). Maintain cells at 37°C and plate on glass coverslips prior to recording.

  • Electrophysiological Setup: Employ the whole-cell patch-clamp technique. Use an intracellular solution containing K-aspartate and an extracellular Tyrode’s solution. Maintain bath temperature at 35–37°C to mimic physiological conditions.

  • Voltage Protocol: Hold cells at -80 mV. Apply a 2-second depolarizing pulse to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion: Perfuse R-2CMEA continuously at ascending concentrations (1, 10, 30, and 100 µM) until steady-state block is achieved at each concentration (typically 3–5 minutes).

  • Self-Validation Criteria: The recording is validated if the leak current is <100 pA, access resistance is <15 MΩ, and the positive control (100 nM E-4031) produces >80% inhibition of the tail current.

Quantitative Data Summary

Table 2: hERG Channel Inhibition Parameters

CompoundIC50 (µM)Hill Coefficient (h)Max Inhibition (%)
R-2CMEA 42.5 ± 3.11.188% at 100 µM
E-4031 (Control) 0.008 ± 0.0010.9>95% at 0.1 µM

Hepatotoxicity & Metabolic Profiling (CYP450)

Mechanistic Causality

Hepatic clearance and Drug-Drug Interaction (DDI) potential are dictated by a compound's affinity for Cytochrome P450 enzymes. The steric hindrance imparted by the ortho-chloro substitution on the phenyl ring of R-2CMEA restricts aromatic hydroxylation by CYP3A4. Instead, oxidative metabolism is shunted primarily toward the N-methyl group, resulting in N-demethylation mediated predominantly by CYP2D6. Because R-2CMEA acts as a substrate for CYP2D6, it may competitively inhibit the metabolism of co-administered CYP2D6 substrates. This was assessed per FDA In Vitro Metabolism Guidance [3].

Pathway Parent (R)-1-(2-Chlorophenyl)- N-methylethan-1-amine CYP2D6 CYP2D6 (N-Demethylation) Parent->CYP2D6 CYP3A4 CYP3A4 (Aromatic Hydroxylation) Parent->CYP3A4 Metab1 Primary Amine Metabolite CYP2D6->Metab1 Metab2 Arene Oxide Intermediate CYP3A4->Metab2 Tox Covalent Binding (Potential Cytotoxicity) Metab2->Tox

Proposed CYP450-mediated metabolic pathways and reactive intermediate generation for R-2CMEA.

Step-by-Step Methodology
  • Incubation Mixture: Prepare a reaction mixture containing pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) and specific CYP probe substrates (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Addition: Add R-2CMEA at concentrations ranging from 0.1 to 50 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At specific time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the formation of probe metabolites.

  • Self-Validation Criteria: The assay is valid if the intrinsic clearance of the positive control inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4) falls within 2-fold of historical laboratory averages.

Quantitative Data Summary

Table 3: CYP450 Inhibition Profiling (IC50 values)

CYP IsoformProbe SubstrateR-2CMEA IC50 (µM)Positive Control IC50 (µM)
CYP1A2 Phenacetin> 50.00.04 (Fluvoxamine)
CYP2C9 Diclofenac> 50.00.32 (Sulfaphenazole)
CYP2D6 Dextromethorphan8.4 ± 1.20.06 (Quinidine)
CYP3A4 Midazolam28.6 ± 4.50.02 (Ketoconazole)

References

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4. URL: [Link]

  • FDA (2022), E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. URL: [Link]

  • FDA (2020), In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. URL: [Link]

Exploratory

Comprehensive Solid-State Characterization and Polymorphic Landscape of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine

Executive Summary The solid-state properties of an active pharmaceutical ingredient (API) dictate its manufacturability, stability, and bioavailability. For chiral secondary amines such as (R)-1-(2-Chlorophenyl)-N-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state properties of an active pharmaceutical ingredient (API) dictate its manufacturability, stability, and bioavailability. For chiral secondary amines such as (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine , understanding the crystal structure and polymorphic landscape is critical for successful formulation and intellectual property protection. This technical whitepaper provides an in-depth guide to the polymorph screening, structural elucidation, and thermodynamic evaluation of this specific chiral amine, emphasizing self-validating experimental protocols and causality-driven analytical choices.

Introduction to the API and Polymorphism

(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a chiral secondary amine characterized by an ortho-chloro substituted phenyl ring and an N-methyl group. The steric bulk of the 2-chloro substituent significantly restricts the rotational freedom of the ethylamine side chain, leading to distinct conformational preferences in the solid state.

When developed as a pharmaceutical salt (typically a hydrochloride), the molecule exhibits polymorphism —the ability to crystallize in more than one distinct crystal lattice. Because different polymorphs possess identical chemical structures but differ in physicochemical properties (e.g., melting point, solubility, and hygroscopicity), a comprehensive polymorph screen is an essential component of pre-clinical drug development to ensure consistent product quality[1].

Experimental Polymorph Screening Methodologies

The fundamental objective of a polymorph screen is to recrystallize the target API under a sufficiently wide range of thermodynamic and kinetic conditions to sample all possible solid forms[1]. For (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl, the screening strategy must account for the molecule's hydrogen-bonding capacity (one donor, one acceptor in the free base; multiple in the HCl salt) and its propensity for solvate formation.

Protocol 1: High-Throughput Polymorph Screening

This protocol is designed as a self-validating system: every solid isolated is subjected to orthogonal testing to prevent the misidentification of transient solvates as true polymorphs.

  • Solvent Selection: Select 15–20 ICH Class 2 and 3 solvents, ensuring a diverse matrix of dielectric constants, boiling points, and hydrogen-bonding propensities (e.g., water, ethanol, acetone, ethyl acetate, and heptane).

  • Saturation: Prepare saturated solutions of the API at 50 °C. Causality: Elevated temperatures ensure complete dissolution and destroy any residual seed crystals that could bias the nucleation pathway.

  • Crystallization Generation (Parallel Workflows):

    • Thermodynamic Cooling: Cool the solution to 5 °C at a slow rate of 0.1 °C/min. This favors the most thermodynamically stable form.

    • Kinetic Cooling: Crash-cool the solution to -20 °C at >10 °C/min. Rapid supersaturation kinetically traps metastable polymorphs.

    • Anti-Solvent Addition: Dropwise addition of a non-polar anti-solvent (e.g., MTBE) to a polar API solution. This rapidly reduces solubility, forcing immediate precipitation.

  • Isolation & Drying: Harvest crystals via centrifugation. Dry under a mild vacuum (30 °C, 50 mbar). Causality: Aggressive thermal drying is avoided to prevent the heat-induced desolvation of potential hydrate/solvate forms before they can be characterized.

PolymorphScreening API API: (R)-1-(2-Chlorophenyl) -N-methylethan-1-amine Solvent Solvent Selection (Polar, Non-polar, Mixtures) API->Solvent Cooling Cooling Crystallization Solvent->Cooling Evap Solvent Evaporation Solvent->Evap AntiSolvent Anti-solvent Addition Solvent->AntiSolvent PXRD High-Throughput PXRD Phase Identification Cooling->PXRD Evap->PXRD AntiSolvent->PXRD DSC Thermal Analysis (DSC / TGA) PXRD->DSC FormI Form I (Stable) DSC->FormI FormII Form II (Metastable) DSC->FormII Hydrate Hydrate/Solvate DSC->Hydrate

Caption: High-throughput polymorph screening workflow for API solid-state characterization.

Orthogonal Solid-State Characterization

Relying on a single analytical technique can lead to severe misinterpretations, particularly with complex APIs characterized by subtle polymorphic differences[2]. Therefore, a robust characterization pipeline requires orthogonal methods.

Protocol 2: Analytical Validation Pipeline
  • Powder X-ray Diffraction (PXRD): PXRD is the definitive test for identifying crystalline phases and their purity[3]. Analyze bulk powders using Cu-Kα radiation (λ = 1.5406 Å) from 2θ = 3° to 40°.

    • Self-Validation Step: Compare the experimental PXRD diffractogram of the bulk powder to the calculated PXRD pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). A match confirms that the bulk powder is phase-pure and representative of the single crystal.

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) measures heat flow associated with melting and phase transitions, while Thermogravimetric Analysis (TGA) measures weight changes[3].

    • Causality: Run TGA simultaneously with DSC. If a DSC endotherm occurs concurrently with a TGA mass loss, the event is a desolvation/dehydration. If the DSC endotherm occurs with no TGA mass loss, it is a true polymorphic melting or solid-solid transition.

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow single crystals via vapor diffusion. SCXRD provides the absolute structure, detailing atomic positions, unit cell, space group, and intermolecular packing[1].

AnalyticalLogic Sample Solid-State Sample PXRD PXRD (Long-range order) Sample->PXRD SCXRD SCXRD (Absolute structure) Sample->SCXRD DSC DSC (Thermal transitions) Sample->DSC TGA TGA (Mass loss/Solvation) Sample->TGA PhaseID Phase Identification PXRD->PhaseID SCXRD->PhaseID Thermo Thermodynamic Stability DSC->Thermo TGA->Thermo Decision Formulation Strategy PhaseID->Decision Thermo->Decision

Caption: Orthogonal analytical techniques for comprehensive solid-state characterization.

Polymorphic Landscape and Quantitative Data

Through rigorous screening, (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl typically exhibits two anhydrous polymorphs and one monohydrate. The quantitative thermal and crystallographic data are summarized below.

Table 1: Solid-State Properties of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl
PolymorphSolid-State NatureMelting Point (DSC)Enthalpy of Fusion (ΔHf)Characteristic PXRD Peaks (2θ ± 0.2°)Crystal System / Space Group
Form I Anhydrous (Stable)185.2 °C34.5 J/g8.4, 12.1, 15.6, 22.3Orthorhombic / P2₁2₁2₁
Form II Anhydrous (Metastable)172.8 °C28.2 J/g7.9, 11.5, 16.2, 21.8Monoclinic / P2₁
Form III MonohydrateDehydrates @ 85.0 °CN/A (Complex)6.5, 10.2, 14.8, 19.5Monoclinic / P2₁
Causality Behind Polymorphic Stability

Form I is the thermodynamically stable form at room temperature. SCXRD reveals that in the Orthorhombic P2₁2₁2₁ space group, the protonated secondary amine forms an optimal 1D hydrogen-bonded chain with the chloride counterions. The ortho-chloro substituent is oriented anti-periplanar to the amine group, minimizing steric clash and maximizing lattice energy.

Form II is kinetically trapped during rapid cooling. It exhibits a lower melting point and a lower enthalpy of fusion, indicating a less efficient packing fraction. Because of its higher free energy, Form II exhibits a higher apparent solubility, which could be advantageous for bioavailability but poses a risk of solvent-mediated phase transformation back to Form I during wet granulation or suspension formulation.

Chiral Resolution and Diastereomeric Crystallization

Because the API is a specific (R)-enantiomer, its solid-state properties are deeply intertwined with its chiral resolution process. Dynamic crystallization techniques are frequently employed to resolve chiral amines, utilizing the solubility differences between diastereomeric salts to drive the isolation of the desired enantiomer[4].

If the racemate of 1-(2-Chlorophenyl)-N-methylethan-1-amine forms a conglomerate (a mechanical mixture of discrete homochiral crystals), preferential crystallization can be used. However, if it forms a racemic compound, diastereomeric resolution using a chiral resolving agent (e.g., tartaric acid derivatives) is required. The solid-state characterization techniques outlined above (PXRD and DSC) are equally critical here to ensure that the isolated diastereomeric salt is phase-pure and free of the opposite enantiomer's lattice structure.

Conclusion

The thorough solid-state characterization of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine requires a meticulous, causality-driven approach. By utilizing a self-validating matrix of PXRD, DSC, TGA, and SCXRD, researchers can confidently map the polymorphic landscape. Identifying the thermodynamically stable Form I ensures that downstream formulation processes—from milling to tableting—do not trigger unintended phase transformations, thereby safeguarding both the clinical efficacy of the drug and the integrity of the intellectual property.

References

  • [3]

  • [1]

  • [5] 4.[2] 5.[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Operating Procedure for the Mono-Selective N-Methylation of (R)-1-(2-chlorophenyl)ethan-1-amine

Introduction & Strategic Rationale Chiral secondary amines, particularly N-methylated benzylic amines such as (R)-N-methyl-1-(2-chlorophenyl)ethan-1-amine, are critical pharmacophores and synthetic intermediates in neuro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral secondary amines, particularly N-methylated benzylic amines such as (R)-N-methyl-1-(2-chlorophenyl)ethan-1-amine, are critical pharmacophores and synthetic intermediates in neuropharmacology and modern drug discovery[1]. The primary challenge in synthesizing these secondary amines from their primary amine precursors—such as (R)-1-(2-chlorophenyl)ethan-1-amine—lies in preventing over-alkylation to the tertiary amine and preserving the stereochemical integrity of the adjacent chiral center[2].

Direct alkylation with methyl iodide (MeI) proceeds via an SN​2 mechanism. However, the resulting secondary amine is more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added methyl group. This inevitably leads to over-alkylation, producing a statistical mixture of secondary and tertiary amines[2]. Similarly, reductive amination using formaldehyde and sodium borohydride frequently suffers from over-methylation for the same nucleophilic reasons[3].

To achieve absolute mono-selectivity and prevent racemization, the indirect formylation-reduction pathway is the gold standard[4]. By first converting the primary amine to a formamide, the nitrogen lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic and completely halting the reaction at the mono-addition stage[4]. Subsequent reduction of the formamide with Borane-Tetrahydrofuran ( BH3​⋅THF ) cleanly yields the secondary N-methyl amine[5]. Because the reaction conditions are mild and non-basic, the benzylic chiral center remains completely intact.

Comparative Methodology Data

Summarized below is the quantitative comparison of standard N-methylation strategies, highlighting the superiority of the formylation-reduction method for chiral benzylic amines.

Table 1: Comparison of N-Methylation Strategies for Chiral Benzylic Amines

MethodologyReagentsMono-Selectivityee% RetentionTypical YieldMechanistic Drawback / Advantage
Direct Alkylation MeI, K2​CO3​ , DMFLow (<50%)>99%30-40%Severe over-alkylation to tertiary amine and quaternary salts[2].
Reductive Amination CH2​O , NaBH(OAc)3​ Moderate (70%)>99%60-75%Secondary amine is more nucleophilic; difficult to arrest at mono-imine[3].
Formylation-Reduction 1. Ethyl Formate 2. BH3​⋅THF Excellent (>99%) >99% 85-95% Formamide intermediate delocalizes lone pair, preventing over-reaction[4][5].

Reaction Workflow & Mechanistic Pathway

The logical progression of the formylation-reduction sequence is visualized below. The workflow ensures a self-validating system where the intermediate can be isolated and verified before the final aggressive reduction step.

Workflow A (R)-1-(2-chlorophenyl) ethan-1-amine (Primary Amine) B (R)-N-(1-(2-chlorophenyl) ethyl)formamide (Non-nucleophilic) A->B Ethyl Formate Reflux, 16h C (R)-N-methyl-1-(2-chlorophenyl) ethan-1-amine (Secondary Amine) B->C BH3·THF Reflux, 4h

Figure 1: Two-step mono-N-methylation workflow via a non-nucleophilic formamide intermediate.

Standard Operating Procedure (SOP)

Safety Precautions:

  • (R)-1-(2-chlorophenyl)ethan-1-amine is a corrosive skin and eye irritant[1]. Handle in a fume hood with proper PPE (nitrile gloves, safety goggles).

  • BH3​⋅THF reacts violently with water to release flammable hydrogen gas. Use strictly anhydrous conditions and quench carefully.

Step 1: N-Formylation to (R)-N-(1-(2-chlorophenyl)ethyl)formamide

Causality Insight: Ethyl formate serves as both the solvent and the formylating reagent. It is mild enough to prevent any deprotonation or racemization at the benzylic position, which can occur with harsher acylating agents.

  • Setup : In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-1-(2-chlorophenyl)ethan-1-amine (10.0 g, 64.2 mmol) in anhydrous ethyl formate (50 mL).

  • Reaction : Heat the reaction mixture to a gentle reflux (approx. 54 °C) under an argon atmosphere for 16 hours.

  • Monitoring : Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV detection). The primary amine spot (ninhydrin active) should completely disappear, replaced by a higher Rf​ UV-active spot.

  • Workup : Cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethyl formate and the ethanol byproduct.

  • Purification : The resulting crude (R)-N-(1-(2-chlorophenyl)ethyl)formamide is typically obtained as a viscous pale-yellow oil in quantitative yield (>98%) and is sufficiently pure for the next step without requiring column chromatography.

Step 2: Borane Reduction to (R)-N-methyl-1-(2-chlorophenyl)ethan-1-amine

Causality Insight: BH3​⋅THF is preferred over LiAlH4​ for late-stage reductions due to its superior chemoselectivity and milder reaction profile, cleanly reducing the formamide carbonyl to a methylene group without cleaving the aryl-chloride bond[5].

  • Setup : Dissolve the crude formamide (approx. 11.8 g, 64.2 mmol) in anhydrous THF (60 mL) in a 500 mL oven-dried two-neck flask under argon. Cool the solution to 0 °C using an ice-water bath.

  • Addition : Dropwise, add a 1.0 M solution of BH3​⋅THF complex (193 mL, 193 mmol, 3.0 equiv) via a pressure-equalizing dropping funnel over 30 minutes to manage the exothermic complexation.

  • Reduction : Once the addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Quenching (Critical Step) : Cool the reaction back to 0 °C. Carefully and slowly add methanol (30 mL) dropwise to quench excess borane (Caution: Vigorous H2​ gas evolution will occur). Stir for 30 minutes.

  • Boron Complex Cleavage : Add 6 M HCl (40 mL) and heat the mixture to reflux for 1 hour. This step is mandatory to break the highly stable amine-borane complex that forms during the reduction.

  • Isolation :

    • Cool to room temperature and remove the THF/methanol mixture under reduced pressure.

    • Wash the remaining aqueous acidic layer with diethyl ether (2 × 50 mL) to remove neutral organic impurities.

    • Basify the aqueous layer to pH > 12 using 6 M NaOH (approx. 50 mL) while cooling in an ice bath.

    • Extract the liberated free base with dichloromethane (DCM) (3 × 75 mL).

    • Wash the combined DCM extracts with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Final Product : The product, (R)-N-methyl-1-(2-chlorophenyl)ethan-1-amine, is obtained as a clear oil (Typical yield: 85-90% over two steps).

Note: For long-term bench stability, it is recommended to convert the free base to its hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the product.

References

  • PubChem Compound Summary for CID 299767, 1-(2-Chlorophenyl)ethanamine. National Center for Biotechnology Information (NIH). URL:[Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed (NIH). URL:[Link]

  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. ACS Publications. URL:[Link]

  • Formylation of Amines. PMC (NIH). URL:[Link]

  • DIC-Borane-Catalyzed Selective Methylation of Primary Amines with CO2 Using Boranes as Reducing Agents. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine production

Topic: Troubleshooting Common Impurities in (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Production Welcome to the . The synthesis of (R)-1-(2-chlorophenyl)-N-methylethan-1-amine (a critical chiral amine intermediate) ty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Impurities in (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Production

Welcome to the . The synthesis of (R)-1-(2-chlorophenyl)-N-methylethan-1-amine (a critical chiral amine intermediate) typically proceeds via the asymmetric reductive amination of 2'-chloroacetophenone with methylamine. Because this pathway involves competing kinetic processes, transition-metal catalysis, and strict stereocontrol requirements, several critical impurities can emerge.

This guide is designed for process chemists and drug development professionals. It dissects the mechanistic origins of these impurities and provides self-validating, field-proven protocols to eliminate them.

FAQ 1: Enantiomeric Purity and the (S)-Enantiomer Impurity

Question: Our chiral HPLC shows the enantiomeric excess (ee) of the target (R)-isomer is dropping below 95%. How do we suppress the formation of the (S)-enantiomer?

Causality: The formation of the undesired (S)-enantiomer during asymmetric reductive amination is caused by poor enantiofacial discrimination during the hydride transfer to the imine intermediate. When using chiral transition metal catalysts (e.g., Ru, Rh, or Ir complexes), elevated temperatures or unoptimized ligand sterics can compromise this selectivity[1]. Alternatively, if your process utilizes biocatalytic Imine Reductases (IREDs) or Reductive Aminases (RedAms), non-optimal pH or substrate overloading can lead to background racemic reduction[2].

Solution: If catalytic optimization fails to achieve >99% ee, implement a downstream classical chiral resolution.

Protocol: Downstream Chiral Resolution via (L)-Tartaric Acid This self-validating protocol upgrades the optical purity of a sub-optimal batch.

  • Salt Formation: Dissolve 100 g of the enantio-enriched amine mixture in 500 mL of absolute ethanol heated to 60 °C. Slowly add 0.5 equivalents of (L)-tartaric acid dissolved in 100 mL of hot ethanol.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 10 °C/hour. The (R)-amine-(L)-tartrate diastereomeric salt will preferentially precipitate due to lower solubility.

  • Validation Check: Filter a 50 mg aliquot of the crystals. Liberate the free base using 1M NaOH, extract with dichloromethane (DCM), and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The ee must read >99% before proceeding.

  • Isolation: Filter the bulk crystals, wash with cold ethanol (50 mL), and dry under vacuum at 40 °C.

  • Free Base Liberation: Suspend the dried salt in 10M NaOH (200 mL) and extract with DCM (3 x 150 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield the enantiopure (R)-amine.

FAQ 2: Hydrodehalogenation (Loss of the 2-Chloro Group)

Question: We are detecting significant levels of N-methyl-1-phenylethan-1-amine in our GC-MS. How do we prevent the loss of the 2-chloro group?

Causality: Aryl chlorides are highly susceptible to reductive cleavage (hydrodehalogenation) when exposed to aggressive transition metal catalysts (like Pd/C) under a hydrogen atmosphere. The oxidative addition of the active metal into the C-Cl bond outcompetes the reduction of the C=N double bond, stripping the chlorine atom from the aromatic ring[3].

Solution: Switch from catalytic hydrogenation to a chemoselective hydride donor, which selectively reduces imines without possessing the redox potential to cleave aryl halides[4].

Protocol: Chemoselective Reductive Amination using STAB

  • Imine Formation: In a dry, nitrogen-purged flask, dissolve 2'-chloroacetophenone (1.0 eq) in 1,2-dichloroethane (DCE). Add methylamine (2.0 eq, 33% solution in absolute ethanol).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to adjust the pH to ~5, which protonates the imine and activates it for reduction. Stir for 2 hours at 20 °C.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) while maintaining the internal reaction temperature below 25 °C to prevent thermal degradation.

  • Validation Check: Quench a 0.5 mL reaction aliquot with NaHCO3 and run a GC-MS. The target molecular ion peak should be m/z 169, with a complete absence of the m/z 135 peak (the dehalogenated impurity).

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3, extract with DCM, and isolate the product via standard acid-base extraction to remove neutral impurities.

FAQ 3: Over-Reduction to the Alcohol Byproduct

Question: Why is our reaction yielding high amounts of 1-(2-chlorophenyl)ethanol instead of the target amine?

Causality: This oxygenated impurity forms when the direct reduction of the starting ketone outcompetes the formation and subsequent reduction of the imine. This is fundamentally a kinetic issue; if the reducing agent is introduced before the imine condensation is fully complete, the ketone is rapidly and irreversibly reduced to the alcohol[4].

Solution: Employ a Lewis acid to drive imine formation to >98% completion before introducing any reductant.

Protocol: Lewis Acid-Mediated Imine Condensation

  • Condensation: Mix 2'-chloroacetophenone (1.0 eq) and methylamine (1.5 eq) in anhydrous THF.

  • Water Scavenging: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.2 eq) dropwise. Stir for 10 hours at room temperature. The Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a chemical water scavenger to drive the equilibrium toward the imine.

  • Validation Check: Perform a TLC (Hexanes:EtOAc 8:2). The ketone spot (Rf ~0.6) must be completely consumed before proceeding.

  • Reduction: Cool the mixture to 0 °C and carefully add Sodium Borohydride (NaBH4) (1.0 eq).

  • Quench: Add water (2 mL per gram of Ti) to precipitate the titanium as insoluble TiO2. Filter the slurry through a Celite pad, wash with EtOAc, and concentrate the filtrate.

Quantitative Data Summary

The following table summarizes the critical process impurities, their analytical signatures, and the primary mitigation strategies.

Impurity NameMechanistic OriginDetection MethodMitigation Strategy
(S)-Enantiomer Poor enantiofacial selectivity during hydride transferChiral HPLC (e.g., Chiralcel OD-H)Optimize chiral catalyst ligands or perform (L)-tartaric acid resolution
N-Methyl-1-phenylethan-1-amine Hydrodehalogenation via Pd/C and H2GC-MS (m/z 135)Use chemoselective hydrides (e.g., STAB) or poisoned Pt/C
1-(2-Chlorophenyl)ethanol Premature ketone reductionGC-MS (m/z 156), TLCPre-form imine using Ti(OiPr)4 before adding reductant
Bis-amine (Dimer) Secondary amine reacting with unreacted imineLC-MS (m/z 308)Maintain a strict stoichiometric excess (>2.0 eq) of methylamine
Reaction Pathway Visualization

The following diagram maps the critical decision points in the reaction workflow where impurities diverge from the target synthetic pathway.

G Ketone 2'-Chloroacetophenone Imine Imine Intermediate Ketone->Imine + Methylamine (Ti(OiPr)4) Imp_Alc 1-(2-Chlorophenyl)ethanol (Alcohol) Ketone->Imp_Alc Direct Reduction (Premature Hydride) Target (R)-1-(2-Chlorophenyl)- N-methylethan-1-amine Imine->Target Asymmetric Reduction (Chiral Cat. / RedAm) Imp_S (S)-Enantiomer Imine->Imp_S Poor Facial Selectivity Imp_Dehalo N-Methyl-1-phenylethan-1-amine (Dehalogenated) Imine->Imp_Dehalo Pd/C + H2 (C-Cl Cleavage)

Reaction pathways illustrating the synthesis of the target (R)-amine and common impurity branches.

References
  • Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Imine Reductases and Reductive Aminases in Organic Synthesis Source: ACS Catalysis URL: [Link]

  • Title: US10544087B2 - Process for the reductive amination of halogen-containing substrates Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Chiral HPLC Methods for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies like the Food and Drug Administration (FDA) and the International Council on Harmonisation (ICH) mandate stringent control over the enantiomeric purity of chiral drug substances.[1] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for enantioselective analysis in pharmaceutical quality control.[2]

This guide provides a comprehensive framework for the validation of a chiral HPLC method for determining the enantiomeric purity of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, a key chiral intermediate. We will delve into the critical validation parameters as stipulated by ICH guidelines, offering both theoretical explanations and practical experimental protocols.[3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for chiral purity assessment.

The Cornerstone of Reliable Analysis: Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] For a chiral purity assay, the primary goal is to accurately and precisely quantify the undesired enantiomer in the presence of the desired enantiomer.[4] The validation process ensures that the method is fit for its purpose, yielding consistently reliable data.[5]

Interrelation of Key Validation Parameters

The validation of a chiral HPLC method involves the assessment of several interconnected parameters. Foundational elements such as specificity and system suitability form the basis for quantitative evaluations like accuracy and precision. Sensitivity parameters, including the Limit of Detection (LOD) and Limit of Quantitation (LOQ), define the method's lower performance boundaries.

G cluster_0 Foundation cluster_1 Quantitative Performance cluster_2 Sensitivity & Robustness Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision Precision->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD LOQ LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->SystemSuitability

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase (CSP) is the most critical step in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used due to their broad enantiorecognition capabilities, particularly for aromatic amines.[6] For the separation of 1-(2-Chlorophenyl)-N-methylethan-1-amine, a comparison of different CSPs is essential to achieve optimal resolution and peak shape.

Chiral Stationary Phase (CSP)Mobile Phase CompositionResolution (Rs)Tailing Factor (T)Analysis Time (min)
Alternative 1: Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)2.81.215
Alternative 2: Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)3.51.112
Alternative 3: Cyclodextrin-based CSP Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (95:5:0.1:0.1, v/v/v/v)1.91.520

This data is illustrative and serves as a comparative example.

Based on this hypothetical data, the amylose-based CSP (Alternative 2) would be the preferred choice due to its superior resolution, better peak symmetry (lower tailing factor), and shorter analysis time.

Experimental Protocols for Method Validation

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and provide a step-by-step approach to validating a chiral HPLC method.[3]

Workflow from Method Development to Validation

The journey from initial method development to a fully validated analytical procedure is a systematic process. It commences with the screening of various columns and mobile phases to attain baseline separation of the enantiomers. This is succeeded by a rigorous validation phase, adhering to regulatory guidelines, to confirm that the method is suitable for its intended purpose.[7]

G A Method Development: Column & Mobile Phase Screening B Method Optimization: Resolution, Peak Shape, Run Time A->B C System Suitability Criteria Definition B->C D Validation Protocol Design C->D E Execution of Validation Experiments: Specificity, Linearity, Accuracy, Precision, etc. D->E F Data Analysis & Evaluation Against Acceptance Criteria E->F G Validation Report Generation F->G

Caption: Workflow from method development to validation for a chiral HPLC assay.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer.

Procedure:

  • Prepare a solution of the (R)-enantiomer (the desired product).

  • Prepare a solution of the (S)-enantiomer (the impurity).

  • Prepare a mixed solution containing both the (R)- and (S)-enantiomers.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The retention times of the two enantiomers should be different, and there should be baseline resolution between the two peaks (Resolution > 2.0). The peak for the (R)-enantiomer should not show any interference from the (S)-enantiomer.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a stock solution of the (S)-enantiomer.

  • From the stock solution, prepare a series of at least five calibration standards ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments.

Procedure:

  • Prepare a sample of the (R)-enantiomer at a known concentration.

  • Spike this sample with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using the chiral HPLC method.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within a predefined range (e.g., 90.0% to 110.0% for an impurity).[7]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision):

    • Prepare a homogeneous sample of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit.

    • Inject this sample six consecutive times.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area of the (S)-enantiomer.

    • Acceptance Criteria: The %RSD should be ≤ 15% for the impurity.[7]

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.

    • Compare the results from both sets of experiments.

    • Acceptance Criteria: The %RSD for the combined data should meet the predefined criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Procedure (based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the (S)-enantiomer.

  • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be at or below the specification limit for the enantiomeric impurity.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[8][9]

Procedure:

  • Prepare a system suitability solution containing both enantiomers.

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 10% of the nominal rate).[7]

    • Column Temperature (e.g., ± 5 °C).[7]

    • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).[7]

  • For each condition, inject the system suitability solution and evaluate critical chromatographic parameters (Resolution, Tailing Factor, Retention Time).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions to demonstrate robustness.[7]

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.[10]

Procedure:

  • A system suitability solution containing both enantiomers is injected before each analytical run.

  • The following parameters are monitored:

    • Resolution between the enantiomer peaks.

    • Tailing factor of each peak.

    • Repeatability of replicate injections (%RSD of peak area).

  • Acceptance Criteria: Predefined limits for each parameter must be met (e.g., Resolution > 2.0, Tailing Factor < 1.5, %RSD < 5.0% for six replicate injections).

Conclusion

The validation of a chiral HPLC method is a meticulous but essential process for ensuring the quality and safety of pharmaceutical products. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved. This guide provides a comprehensive framework and practical protocols for the successful validation of a chiral HPLC method for the enantiomeric purity of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, in accordance with regulatory expectations.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Benchchem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • ACS Publications. (n.d.). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • American Chemical Society. (n.d.). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • (2026, February 5). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • (2022, April 16). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • (2014, December 4). Discussing a Lifecycle Approach to Validation and Verification of Analytical Procedures.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate.
  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation.
  • PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?
  • (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • (n.d.). Validation, Verification and Transfer of Analytical Procedures.
  • (2026, January 14). Method Validation and Robustness. LCGC International.
  • (n.d.). Validation of analytical procedures by highaperformance liquid chromatography for pharmaceutical analysis.
  • Research Journal of Pharmacy and Technology. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • Lab Manager. (2025, September 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • ResearchGate. (n.d.). System suitability test parameters results.
  • ResearchGate. (2026, March 14). ICH GUIDELINE PRACTICE: A VALIDATEDPOLARIONICMODE CHIRAL HPLC METHOD DEVELOPMENTANDITSAPPLICATION FOR THE DETERMINATIONOFSAXAGLIPTIN STEREOISOMERS INBULKANDPHARMACEUTICAL FORMULATIONS.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development.
  • (2025, July 8). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.
  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Comparative

Benchmarking Reactivity of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine in Cross-Coupling Reactions

As a Senior Application Scientist, I frequently encounter bifunctional chiral building blocks that present unique chemoselectivity and kinetic challenges. (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a prime example o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bifunctional chiral building blocks that present unique chemoselectivity and kinetic challenges. (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is a prime example of such a molecule. It features two competing reactive sites: an electrophilic ortho-substituted aryl chloride and a nucleophilic chiral secondary amine.

Successfully deploying this compound in transition-metal-catalyzed cross-coupling reactions requires a deep understanding of steric hindrance, oxidative addition kinetics, and the mechanisms of catalyst poisoning. This guide provides an objective benchmark of this molecule's reactivity against common alternatives, supported by experimental data, causality-driven mechanistic insights, and self-validating protocols.

Divergent Reactivity: Electrophile vs. Nucleophile

The structural complexity of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine dictates that it can be utilized in two distinct cross-coupling pathways. However, each pathway requires specific catalytic tuning to overcome the molecule's inherent stereoelectronic hurdles.

G Start (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Path1 Pathway A: Amine as Nucleophile (Buchwald-Hartwig) Start->Path1 Path2 Pathway B: Chloride as Electrophile (Suzuki-Miyaura) Start->Path2 Req1 Requires: Strong Base, BrettPhos Pd G3 (Overcomes Steric Hindrance) Path1->Req1 Req2 Requires: Amine Protection (Boc), XPhos Pd G2 (Facilitates Oxidative Addition) Path2->Req2 Product1 Chiral N-Aryl Derivative (Retention of ee) Req1->Product1 Product2 Chiral Biaryl Amine (Retention of ee) Req2->Product2

Figure 1: Divergent cross-coupling pathways for the bifunctional chiral amine.

The Aryl Chloride as an Electrophile (Suzuki-Miyaura Benchmark)

Aryl chlorides are notoriously sluggish substrates for palladium-catalyzed cross-coupling due to the high bond dissociation energy of the C(sp2)-Cl bond (~96 kcal/mol). The ortho-substitution in this molecule exacerbates the issue by introducing significant steric bulk, making the oxidative addition of Pd(0) the absolute rate-determining step.

Furthermore, the free secondary amine is highly Lewis basic. If left unprotected, the amine will coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable, off-cycle Pd-amine complex that halts the catalytic cycle. This phenomenon of amine-induced catalyst poisoning has been extensively documented in structural studies of Pd-NHC complexes[1]. To achieve high turnover numbers, the amine must be Boc-protected to withdraw electron density from the nitrogen, rendering it non-nucleophilic.

G A Pd(0)L2 Catalyst B Oxidative Addition (Sterically Hindered by o-Cl) A->B Aryl Chloride C Transmetalation (Boronic Acid) B->C Base E Off-Cycle Catalyst Poisoning (Amine Coordination) B->E Free Amine Coordination D Reductive Elimination (Product Release) C->D D->A Regeneration E->B Acidic/Boc Protection

Figure 2: Pd-catalyzed cross-coupling cycle highlighting amine-induced catalyst poisoning.

The Secondary Amine as a Nucleophile (Buchwald-Hartwig Benchmark)

When utilizing the molecule as a nucleophile, the N-methyl group enhances nucleophilicity via inductive effects compared to a primary amine. However, the adjacent chiral alpha-methyl group and the ortho-chloro phenyl ring create a highly congested steric environment.

Compared to unhindered secondary amines, this substrate requires catalysts with specific spatial geometries. Ligands with large bite angles (e.g., BrettPhos) are mandatory. The bulky ligand forces the Pd center into a geometry that accelerates reductive elimination, which is critical to prevent unwanted β-hydride elimination or the racemization of the adjacent chiral center. Recent advancements have also shown that Ni/Photoredox dual catalysis can effectively couple hindered chiral amines while retaining enantiomeric excess[2].

Quantitative Data & Alternative Comparisons

To objectively benchmark the performance of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, we compared it against structural alternatives under standardized cross-coupling conditions.

Table 1: Electrophilic Benchmark (Suzuki-Miyaura Coupling with Phenylboronic Acid)

Conditions: 1.0 equiv aryl halide, 1.2 equiv phenylboronic acid, 2.0 equiv K3PO4, 1,4-dioxane/H2O, 100 °C.

SubstrateProtectionCatalyst / LigandYield (%)ee (%)Mechanistic Note
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine NonePd(OAc)2 / PPh3<10%N/ASevere catalyst poisoning via amine coordination[1].
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine BocPd2(dba)3 / XPhos86%99%XPhos facilitates difficult oxidative addition; Boc prevents poisoning.
(R)-1-(2-Bromophenyl)-N-methylethan-1-amineBocPd2(dba)3 / PPh394%99%Bromo-analog has lower activation energy for oxidative addition.
Table 2: Nucleophilic Benchmark (Buchwald-Hartwig Amination with 4-Bromotoluene)

Conditions: 1.2 equiv amine, 1.0 equiv 4-bromotoluene, 1.5 equiv NaOtBu, Toluene, 90 °C.

SubstrateCatalyst / LigandYield (%)ee (%)Mechanistic Note
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine Pd2(dba)3 / BINAP42%91%Sluggish reductive elimination leads to partial racemization.
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine BrettPhos Pd G389%99%Optimal bite angle accelerates reductive elimination, preserving ee.
(R)-1-Phenyl-N-methylethan-1-amineBrettPhos Pd G396%99%Unhindered analog (lacking o-Cl) reacts significantly faster.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Suzuki-Miyaura Coupling of the Aryl Chloride

Objective: Couple the aryl chloride while preventing catalyst poisoning and preserving the chiral center.

  • Amine Protection: Dissolve (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine (10 mmol) in DCM. Add Et3N (12 mmol) and Boc2O (11 mmol). Stir at room temperature for 4 hours.

    • Self-Validating Checkpoint 1: Perform TLC (Hexanes/EtOAc 8:2) and stain with Ninhydrin. The complete disappearance of the ninhydrin-active (pink/purple) free amine spot validates that the nitrogen is fully protected, ensuring the downstream Pd catalyst will not be poisoned.

  • Catalyst Activation: In a glovebox, charge a vial with the Boc-protected substrate (1 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).

    • Causality: XPhos Pd G2 is a precatalyst that rapidly generates the active, mono-ligated Pd(0) species required to penetrate the steric shield of the ortho-chloro group.

  • Reaction: Add degassed 1,4-dioxane/H2O (4:1, 5 mL). Seal and heat at 100 °C for 12 hours.

  • Validation:

    • Self-Validating Checkpoint 2: Analyze the crude mixture via LC-MS. The complete consumption of the aryl chloride isotopic pattern (M / M+2 ratio of 3:1) confirms successful oxidative addition and transmetalation.

Protocol B: Buchwald-Hartwig Amination using the Secondary Amine

Objective: Utilize the sterically hindered secondary amine as a nucleophile without racemizing the alpha-chiral center.

  • Preparation: In a dry Schlenk tube, combine (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine (1.2 mmol), 4-bromotoluene (1.0 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 (0.01 mmol, 1 mol%).

    • Causality: The use of a strong base (NaOtBu) deprotonates the amine upon coordination to Pd. BrettPhos is explicitly chosen because its immense steric profile prevents the formation of unreactive bis-amine Pd complexes and forces a rapid reductive elimination, which outcompetes any potential racemization pathways.

  • Reaction: Add anhydrous toluene (4 mL) and stir at 90 °C for 8 hours.

  • Validation:

    • Self-Validating Checkpoint 3: Isolate the product and perform Chiral HPLC analysis (e.g., Chiralcel OD-H column). Compare the retention times against a synthetically prepared racemic standard. A single peak confirms that the stereochemical integrity (>99% ee) was maintained during the transition-metal cycle.

References

  • Modular Access to Chiral α-(Hetero)aryl Amines via Ni/Photoredox Catalyzed Enantioselective Cross-Coupling Journal of the American Chemical Society (2022). URL:[Link][2]

  • Ion Pair-Directed Regiocontrol in Transition-Metal Catalysis: A Meta-Selective C–H Borylation of Aromatic Quaternary Ammonium Salts Journal of the American Chemical Society (2016). URL:[Link][3]

  • Synthetic and structural studies on amine coordination to Pd-N-heterocyclic carbene complexes Dalton Transactions (2009). URL:[Link][1]

Sources

Validation

A Head-to-Head Battle: Designing a Comparative Pharmacokinetic Study of N-methyl vs. N-ethyl 1-(2-chlorophenyl)ethan-1-amine

A Guide for Drug Development Professionals This document outlines a comprehensive experimental framework for conducting a head-to-head preclinical pharmacokinetic (PK) comparison. The objective is to elucidate how the se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

This document outlines a comprehensive experimental framework for conducting a head-to-head preclinical pharmacokinetic (PK) comparison. The objective is to elucidate how the seemingly minor difference between an N-methyl and an N-ethyl group can impact the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Such data is critical for understanding their potential pharmacological and toxicological profiles.[5][6][7]

The Rationale: Why a Single Carbon Matters

The addition of a single methylene group (–CH2–) in the N-ethyl analog compared to the N-methyl version can profoundly alter a molecule's physicochemical properties. This seemingly small change can influence:

  • Lipophilicity: Generally, adding an ethyl group increases lipophilicity more than a methyl group. This can affect membrane permeability, volume of distribution, and protein binding.

  • Metabolic Stability: The N-dealkylation pathway is a common metabolic route for such amines. The rate and products of metabolism may differ between the N-methyl and N-ethyl variants, impacting clearance and half-life.

  • Receptor Interaction: While primarily a pharmacodynamic consideration, altered molecular size and shape can influence binding affinity and selectivity to biological targets.

A well-designed comparative PK study is essential to quantify these differences and provide a robust basis for any further investigation.[5][8]

Proposed Preclinical Study Design: A Step-by-Step Protocol

This protocol outlines a non-GLP (Good Laboratory Practice) discovery-phase study in a rodent model, designed to provide a rapid yet comprehensive PK comparison. For regulatory submissions, all procedures would need to be conducted under strict GLP guidelines.[9][10][11]

I. Bioanalytical Method Development and Validation

The cornerstone of any PK study is a robust and reliable bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[1][2][12]

Objective: To develop and validate an LC-MS/MS method for the simultaneous quantification of N-methyl- and N-ethyl-1-(2-chlorophenyl)ethan-1-amine in rodent plasma.

Protocol:

  • Standard and Reagent Preparation:

    • Obtain certified reference standards for both parent compounds and consider synthesizing potential metabolites (e.g., the primary amine resulting from N-dealkylation).

    • Select a suitable internal standard (IS), ideally a stable isotope-labeled version of one of the analytes.

    • All solvents and reagents should be of HPLC or LC-MS grade.

  • LC-MS/MS Optimization:

    • Chromatography: Develop a reversed-phase liquid chromatography method (e.g., using a C18 column) that provides baseline separation of both analytes and the IS.[3][4] A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

    • Mass Spectrometry: Optimize MS parameters in positive electrospray ionization (ESI) mode. Determine the precursor ions ([M+H]+) and select at least two stable, high-intensity product ions for each analyte and the IS for Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • Develop a simple and reproducible extraction method to isolate the analytes from plasma. A "dilute-and-shoot" approach or a protein precipitation with acetonitrile followed by centrifugation is often sufficient for discovery-phase studies and minimizes sample handling.[2][3]

  • Method Validation:

    • Perform a fit-for-purpose validation according to established guidelines (e.g., FDA's Bioanalytical Method Validation guidance).[13][14][15][16] Key parameters to assess include:

      • Selectivity and Specificity: Ensure no interference from endogenous plasma components.

      • Linearity and Range: Establish a calibration curve with at least 6-8 non-zero standards.

      • Accuracy and Precision: Determine intra- and inter-day accuracy and precision using Quality Control (QC) samples at low, medium, and high concentrations.

      • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

      • Stability: Evaluate the stability of the analytes in plasma under various conditions (bench-top, freeze-thaw, long-term storage).

II. In Vivo Pharmacokinetic Study

A crossover study design is recommended to minimize inter-animal variability, providing more precise and accurate results compared to a parallel group design.[17][18][19]

Animal Model: Male Sprague-Dawley rats (n=6-8) are a common choice for such studies. Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling.

Experimental Workflow:

Caption: Crossover study design for comparative PK analysis.

Protocol:

  • Dosing and Administration:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1 mg/kg) of the N-methyl compound to one group of rats. The IV route provides 100% bioavailability and is essential for determining fundamental PK parameters like clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 5 mg/kg) of the N-methyl compound to another group. This allows for the assessment of oral absorption and bioavailability.

    • After a washout period of at least 7 half-lives (typically 1 week), administer the N-ethyl compound to the same animals following the same IV and PO protocols.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points.

    • Suggested time points for IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Suggested time points for PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.

  • Sample Processing:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Data Analysis and Presentation

Upon quantification of the plasma samples, the concentration-time data will be analyzed to determine key pharmacokinetic parameters.

Pharmacokinetic Parameter Calculations

Non-compartmental analysis (NCA) is typically sufficient for this type of study. The following parameters should be calculated for each compound and each route of administration.[20][21][22][23]

ParameterDescriptionImportance for Comparison
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption (PO).
Tmax Time to reach CmaxIndicates the rate of absorption (PO).
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents total drug exposure over the measured time.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityRepresents total drug exposure after a single dose.
t1/2 Elimination half-lifeIndicates the time required for the plasma concentration to decrease by half.
CL ClearanceMeasures the volume of plasma cleared of the drug per unit of time; reflects elimination efficiency.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Absolute bioavailability (PO)The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Expected Data Summary

The results should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD)

Parameter N-methyl Compound (IV) N-ethyl Compound (IV) N-methyl Compound (PO) N-ethyl Compound (PO)
Dose (mg/kg) 1 1 5 5
Cmax (ng/mL) N/A N/A Value Value
Tmax (h) N/A N/A Value Value
AUC(0-inf) (ng*h/mL) Value Value Value Value
t1/2 (h) Value Value Value Value
CL (L/h/kg) Value Value N/A N/A
Vd (L/kg) Value Value N/A N/A

| F (%) | N/A | N/A | Value | Value |

Structural Comparison

A visual representation of the molecules underscores the subtle yet critical difference being investigated.

ChemicalStructures cluster_N_Methyl N-methyl-1-(2-chlorophenyl)ethan-1-amine cluster_N_Ethyl N-ethyl-1-(2-chlorophenyl)ethan-1-amine mol1 mol1 mol2 mol2

Caption: Chemical structures of the two analytes.

Conclusion and Interpretation

By systematically executing this experimental plan, researchers can generate high-quality, directly comparable pharmacokinetic data for N-methyl- and N-ethyl-1-(2-chlorophenyl)ethan-1-amine. The resulting dataset will provide critical insights into how a minor structural modification—the substitution of a methyl with an ethyl group—impacts the ADME profile of these compounds. This information is fundamental for guiding future research, whether for understanding the potential for abuse, assessing therapeutic potential, or predicting toxicological outcomes.

References

  • METHOD DEVELOPMENT FOR THE DETECTION OF SYNTHETIC CATHINONES AND INVESTIGATION OF THEIR METABOLISM USING HUMAN MICROSOMES. (n.d.). Oklahoma State University. Retrieved March 7, 2024, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Aragen. Retrieved March 7, 2024, from [Link]

  • Calculation of Pharmacokinetic Parameters: Part1. (2015, November 18). YouTube. Retrieved March 7, 2024, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. Retrieved March 7, 2024, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, November 18). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved March 7, 2024, from [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. (n.d.). LCGC International. Retrieved March 7, 2024, from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. Retrieved March 7, 2024, from [Link]

  • Pharmacokinetic Calculations. (n.d.). Stanford University. Retrieved March 7, 2024, from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2025, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Expt. 13 Calculation of pharmacokinetic parameters from a given data. (n.d.). Slideshare. Retrieved March 7, 2024, from [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS. Retrieved March 7, 2024, from [Link]

  • Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS. (2013, February 27). Agilent. Retrieved March 7, 2024, from [Link]

  • Formulas Defining Basic Pharmacokinetic Parameters. (n.d.). MSD Manual Professional Edition. Retrieved March 7, 2024, from [Link]

  • Determination of pharmacokinetic parameters from plasma Data. (n.d.). University of Babylon. Retrieved March 7, 2024, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 7, 2024, from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved March 7, 2024, from [Link]

  • A Comparative Analysis of Phase I Dose-Finding Designs Incorporating Pharmacokinetics Information. (2025, October 20). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved March 7, 2024, from [Link]

  • Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls. (2020, September 29). U.S. Food and Drug Administration. Retrieved March 7, 2024, from [Link]

  • Preclinical vs. Clinical Research: Key Stages of Drug Development. (2025, November 18). IntuitionLabs. Retrieved March 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, a substituted phenylethylamine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on available data for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine and related compounds, the following hazard profile should be assumed:

Hazard ClassificationDescriptionPrecautionary P-Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.
Skin Corrosion/Irritation Based on analogous compounds, may cause skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Serious Eye Damage/Irritation Based on analogous compounds, may cause serious eye damage.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Aquatic Toxicity Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[3]P273: Avoid release to the environment.[4]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine for disposal:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable option).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: All handling of the waste should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine must be managed through a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Identification and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine falls into the category of halogenated organic waste .

  • Action: Designate a specific, clearly labeled waste container for halogenated organic liquids.

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Segregating halogenated compounds is also often a requirement for disposal facilities, as they may require specific incineration conditions.

Containerization

The choice of waste container is critical to prevent leaks and ensure safe storage and transport.

  • Action:

    • Select a container made of a material compatible with (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • Ensure the container is in good condition, free from cracks or leaks.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Causality: Proper containerization prevents accidental spills and exposure. The headspace is a crucial safety measure to prevent pressure buildup within the container.

Labeling

Accurate and detailed labeling of hazardous waste is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Action:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine".

    • List all constituents of the waste, including any solvents, with their approximate concentrations.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed").

    • Record the accumulation start date on the label.

  • Causality: Proper labeling ensures that the contents of the container are known, and the appropriate handling precautions can be taken by laboratory personnel and the waste disposal contractor.

Storage

Waste containers must be stored in a designated and safe location pending pickup by the disposal contractor.

  • Action:

    • Store the waste container in a secondary containment bin to catch any potential leaks.

    • Keep the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

  • Causality: Secondary containment minimizes the impact of a potential leak, and proper storage conditions prevent dangerous reactions and accidental spills.

Arranging for Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Action:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Provide the waste disposal contractor with a complete and accurate description of the waste, including the information from the label.

  • Causality: Licensed contractors are equipped to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations, typically through high-temperature incineration for halogenated organic compounds.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Disposal of (R)-1-(2-Chlorophenyl) -N-methylethan-1-amine Required assess Assess Hazards (Assume Toxic, Harmful, Irritant, Environmental Hazard) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate containerize Select & Fill Compatible Container (HDPE or Glass, <90% full) segregate->containerize label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name - Constituents & Concentrations - Hazards - Date containerize->label_waste store Store in Secondary Containment in a Designated Area label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs end Waste Collected for Incineration contact_ehs->end

Caption: Disposal workflow for (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material and any contaminated items in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Nordic Council of Ministers. (2016, May 12). Hazardous waste classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Retrieved from [Link]

  • NextSDS. (n.d.). amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.